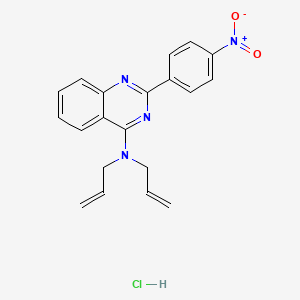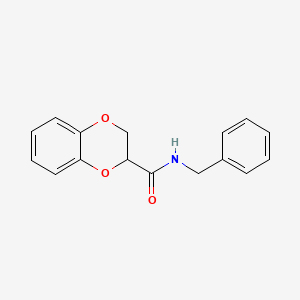
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one, also known as FSN-047, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.
作用机制
The mechanism of action of 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs) that are involved in the invasion and metastasis of cancer cells. Additionally, 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB) that is involved in the inflammatory response.
Biochemical and Physiological Effects
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. Additionally, 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
实验室实验的优点和局限性
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity and quantity. Additionally, 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
未来方向
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has several potential future directions for scientific research. One direction is to investigate the therapeutic potential of this compound in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways of 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one to better understand its mechanism of action. Finally, the development of 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of novel therapeutics for various diseases.
合成方法
The synthesis of 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one involves the reaction of 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid with thiourea in the presence of acetic anhydride and catalytic amounts of glacial acetic acid. The resulting product is then treated with 2-furylmethyl bromide in the presence of potassium carbonate to obtain 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one. This method has been optimized to yield high purity and quantity of the compound.
科学研究应用
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving insulin sensitivity.
属性
IUPAC Name |
3-(furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-22-12-6-9(5-11(14(12)19)17(20)21)15-16(13(18)8-24-15)7-10-3-2-4-23-10/h2-6,15,19H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZTWMBUCBKSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C2N(C(=O)CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-bromophenyl)-2-oxoethoxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5148299.png)
![N-[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5148312.png)
![4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5148316.png)
![ethyl 2-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5148329.png)
![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5148334.png)
![1-(diphenylmethyl)-4-[(2-phenylcyclopropyl)carbonyl]piperazine](/img/structure/B5148340.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148345.png)
![N-{4-[(4-benzyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5148351.png)



![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5148376.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5148380.png)
![[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5148383.png)